N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole rings. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct formation of the desired product. The trifluoromethyl groups are introduced through the use of trifluoromethylating agents under controlled conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups and pyrazole rings play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique bonding properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Uniqueness
N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide is unique due to its combination of trifluoromethyl groups and pyrazole rings, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C21H25F6N5O |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C21H25F6N5O/c22-20(23,24)18-14-6-2-1-3-9-16(14)32(30-18)12-17(33)28-10-5-11-31-19(21(25,26)27)13-7-4-8-15(13)29-31/h1-12H2,(H,28,33) |
InChI Key |
JFEYPRSQDPXHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(F)(F)F)CC(=O)NCCCN3C(=C4CCCC4=N3)C(F)(F)F |
Origin of Product |
United States |
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